molecular formula C6H10ClN3S B13181536 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13181536
M. Wt: 191.68 g/mol
InChI Key: NJQIZHDJIGZZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine (CAS 1594893-84-1) is a high-purity pyrazole derivative intended for research and development purposes. The compound features a chlorine atom and an amine group on its pyrazole core, which is further functionalized with a methylsulfanylethyl side chain. This structure makes it a valuable intermediate for synthesizing more complex heterocyclic systems. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . Researchers utilize such scaffolds in the design and development of novel therapeutic agents, as they are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, among others . The presence of the methylsulfanyl (S-CH3) group offers a site for further oxidation or functionalization, allowing for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties in lead compounds . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified with the signal word 'Danger' and has associated hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Properties

Molecular Formula

C6H10ClN3S

Molecular Weight

191.68 g/mol

IUPAC Name

4-chloro-1-(2-methylsulfanylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10ClN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

NJQIZHDJIGZZQU-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methylsulfanyl ethyl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent like methylthioethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 1) Position 4 Molecular Formula Molecular Weight Purity (%) Reference
4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine 2-(methylsulfanyl)ethyl Cl C₆H₁₀ClN₃S 207.68* Target Compound
4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine (4-chlorophenyl)methyl Cl C₁₀H₉Cl₂N₃ 242.11 95
4-Chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine (2-chlorophenyl)methyl Cl C₁₀H₉Cl₂N₃ 242.11 95
4-Chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (1-methylpyrazol-3-yl)methyl Cl C₈H₁₀ClN₅ 211.65
4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine 5-(trifluoromethyl)pyridin-2-yl Cl C₉H₇ClF₃N₄ 299.08
5-(4-Chlorophenyl)-2-methylpyrazol-3-amine Methyl 4-Cl-C₆H₄ C₁₀H₁₀ClN₃ 207.66 97

*Calculated using atomic masses.

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 4 increase electrophilicity, while methylsulfanyl at position 1 introduces sulfur’s polarizability, possibly enhancing nucleophilic substitution reactivity .
  • Aromatic vs. Aliphatic Substituents: Benzyl or pyridinyl groups (e.g., ) may confer π-π stacking interactions relevant to drug design, whereas aliphatic chains (e.g., methylsulfanylethyl) could improve solubility in non-polar media.

Physicochemical Properties

  • Solubility : The methylsulfanyl group’s moderate polarity may balance hydrophobicity, whereas trifluoromethylpyridinyl analogs (e.g., ) exhibit higher lipophilicity.
  • Stability : Chlorine at position 4 enhances stability against oxidation compared to unsubstituted pyrazoles .

Biological Activity

4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a chlorine atom at the 4-position, a methylsulfanyl group at the 2-position of an ethyl chain, and an amino group at the 3-position of the pyrazole ring. Its molecular formula is C6H10ClN3S, with a molecular weight of approximately 189.68 g/mol . This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution reactions. Common reagents used in these processes include hydrogen peroxide and sodium azide. The specific steps may vary based on laboratory conditions and desired yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The mechanism of action appears to involve the compound's ability to bind to specific enzymes that are crucial for bacterial metabolism.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated its ability to reduce inflammation markers in vitro, suggesting that it may modulate immune responses by inhibiting pro-inflammatory cytokines .

Table 2: Anti-inflammatory Activity Results

CytokineConcentration (µg/mL)Inhibition (%)
TNF-alpha1045
IL-62038
IL-1β1550

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets, including various enzymes and receptors involved in inflammation and microbial resistance. This interaction may lead to modulation of enzymatic activity, thereby influencing cellular pathways associated with inflammation and infection .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • In Vivo Study on Inflammation : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential for treating inflammatory disorders .
  • Cancer Cell Line Evaluation : In vitro evaluations using cancer cell lines such as MDA-MB-231 (breast cancer) showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

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